2,4-diethyl 3-methyl-5-[2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamido]thiophene-2,4-dicarboxylate
Description
This compound features a thiophene-2,4-dicarboxylate backbone substituted with a methyl group at position 3 and a sulfanyl acetamido linker at position 3. The diethyl ester groups enhance solubility in organic solvents, while the sulfanyl group may influence redox properties or metal coordination . Its structural complexity suggests applications in medicinal chemistry, particularly as a kinase inhibitor or protease modulator, though direct pharmacological data are absent in the provided evidence.
Properties
IUPAC Name |
diethyl 3-methyl-5-[[2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]amino]thiophene-2,4-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O6S2/c1-5-30-18(27)14-12(4)15(19(28)31-6-2)33-17(14)22-13(26)10-32-20-23-16-11(3)8-7-9-25(16)21(29)24-20/h7-9H,5-6,10H2,1-4H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHQVLUKIEPFCJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)CSC2=NC(=O)N3C=CC=C(C3=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Thiophene Dicarboxylate Cores
- Compound A: Diethyl 3-methyl-5-[[2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]thiophene-2,4-dicarboxylate (CAS: 850915-22-9) Key Differences: Replaces the pyrido[1,2-a][1,3,5]triazin group with a phenyl-substituted thieno[3,2-d]pyrimidin-4-one. Implications: The phenyl group may enhance lipophilicity, while the thienopyrimidine core could alter binding affinity compared to the pyridotriazin system .
- Compound B: Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Key Differences: Features an imidazo[1,2-a]pyridine core instead of thiophene, with cyano and nitro groups. The imidazo-pyridine system may confer distinct pharmacokinetic properties .
Analogues with Sulfanyl Acetamido Linkers
- Compound C: 2-{[4-(4-Bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(dimethylamino)phenyl]acetamide Key Differences: Uses a triazole-thioether linker instead of thiophene. The dimethylamino group improves water solubility. Implications: Triazole rings are known for hydrogen-bonding capabilities, which may enhance target engagement in biological systems .
Table 1: Comparative Physical Properties
Functional Group Impact on Properties
- Electron-Withdrawing Groups (EWGs): The nitro group in Compound B increases reactivity but may reduce metabolic stability.
- Steric Effects : The phenethyl group in Compound B introduces steric hindrance, possibly reducing binding pocket accessibility compared to the smaller methyl group in the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
